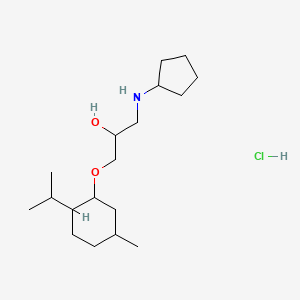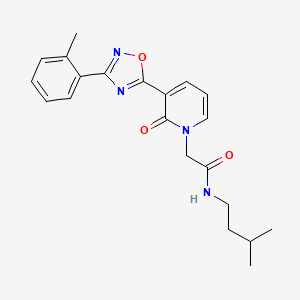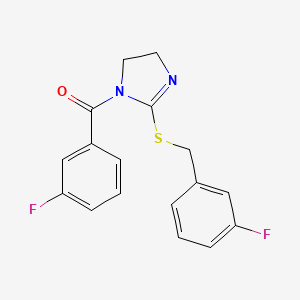![molecular formula C10H12N4O2 B2934152 1-异丙基吡唑并[3,4-d]嘧啶-6-甲酸甲酯 CAS No. 2060594-38-7](/img/structure/B2934152.png)
1-异丙基吡唑并[3,4-d]嘧啶-6-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrazolo[3,4-d]pyrimidine derivative . The IUPAC name for this compound is methyl 1-isopropyl-1H-pyrazolo [3,4-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is represented by the formula C10H12N4O2 . The InChI code for this compound is 1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” include a molecular weight of 220.23 .科学研究应用
Cancer Treatment: CDK2 Inhibition
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate: derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is a promising strategy for cancer therapy, targeting tumor cells selectively. These compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values demonstrating their potency .
Antiproliferative Activity Against Leukemia
Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against leukemia cell lines . Some derivatives were found to be 8–10 times more potent than the BTK inhibitor ibrutinib, a current therapeutic agent, indicating the potential for these compounds to serve as effective treatments for leukemia .
Broad-Spectrum Antimicrobial Activity
Research has shown that novel pyrimidine derivatives exhibit broad-spectrum antimicrobial activity. They have been tested against various pathogenic organisms, displaying zones of inhibition that suggest their effectiveness as antimicrobial agents . The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values vary according to the pathogen, indicating their potential as targeted antimicrobial treatments .
Enzymatic Inhibitory Activity
The most potent antiproliferative compounds from this class have also demonstrated significant enzymatic inhibitory activity against CDK2/cyclin A2 . This dual activity against cancer cell lines and CDK2 suggests a multifaceted approach to cancer treatment, where the compounds can both inhibit tumor growth and disrupt essential cellular processes .
Apoptosis Induction in Cancer Cells
One of the derivatives, specifically compound 14, has shown to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a desired outcome in cancer treatment as it leads to the elimination of cancer cells without affecting surrounding healthy tissue .
Cell Cycle Progression Alteration
Further investigations into compound 14 revealed its ability to cause significant alterations in cell cycle progression . By disrupting the normal cycle of cell division, this compound can effectively halt the proliferation of cancer cells, providing another layer of therapeutic potential .
未来方向
作用机制
Target of Action
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a novel compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, potentially altering its activity and thereby disrupting the normal progression of the cell cycle
Biochemical Pathways
The inhibition of CDK2 by Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate can affect various biochemical pathways related to cell cycle regulation . This can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The primary result of the action of Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, which is regulated by CDK2 .
属性
IUPAC Name |
methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCMNERGIYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)



![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)
![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)
![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)
![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)


![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)
